N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide
説明
N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at position 1, a fused pyrimidine-oxo moiety, and a tetrahydrofuran-2-carboxamide group at position 3. This structural framework is shared with several bioactive compounds, particularly kinase inhibitors targeting pathways such as EGFR (epidermal growth factor receptor) .
特性
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3/c17-10-3-1-4-11(7-10)22-14-12(8-19-22)16(24)21(9-18-14)20-15(23)13-5-2-6-25-13/h1,3-4,7-9,13H,2,5-6H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNYKJJORVYWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Core Structure and Substituent Variations
The pyrazolo[3,4-d]pyrimidine core is a common feature among kinase inhibitors. Key analogs include:
Physicochemical and Pharmacokinetic Properties
- Tetrahydrofuran vs. Acetamide : The tetrahydrofuran carboxamide in the target compound may improve metabolic stability and solubility compared to the methylacetamide group in ’s analog. The rigid oxygen-containing ring could also facilitate hydrogen bonding with target proteins .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide?
- Methodology : Synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of a pyrazole-carboxamide precursor with a 3-chlorophenyl derivative. Subsequent functionalization with tetrahydrofuran-2-carboxamide is achieved through nucleophilic substitution or coupling reactions. Key steps include:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine scaffold under reflux conditions using ethanol or DMF as solvents .
- Step 2 : Introduction of the 3-chlorophenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions .
- Step 3 : Amidation with tetrahydrofuran-2-carboxylic acid using coupling agents like EDCI/HOBt .
- Critical Parameters : Temperature (70–120°C), solvent choice (polar aprotic solvents enhance reactivity), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR resolves the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.8 ppm for aromatic protons) and tetrahydrofuran moiety (δ 3.5–4.5 ppm for oxolane protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 413.1) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals .
Q. How is purity assessed during synthesis optimization?
- HPLC Analysis : Reverse-phase C18 columns (e.g., 95% acetonitrile/water gradient) quantify purity (>98% required for biological assays). Impurity peaks at tR 6.2–7.1 min indicate unreacted intermediates .
- TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 3:1) track reaction progress, with Rf 0.45 for the target compound .
Q. What in vitro assays are used for preliminary bioactivity screening?
- Kinase Inhibition Assays :
- Protocol : Incubate compound (1–10 µM) with recombinant kinases (e.g., EGFR, CDK2) and ATP. Measure IC50 via ADP-Glo™ luminescence .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HCT-116, IC50 2.8 µM) .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts?
- Design of Experiments (DoE) :
- Variables : Solvent (DMF vs. DMSO), temperature (80–120°C), catalyst loading (5–10 mol% Pd).
- Example Optimization Table :
| Solvent | Temp (°C) | Catalyst (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 100 | 5 | 68 | 92 |
| DMSO | 120 | 10 | 85 | 98 |
- Outcome : DMSO at 120°C with 10 mol% Pd increases yield by 17% .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Case Study : A compound showing IC50 1.5 µM in kinase assays but no tumor regression in mice.
- Hypothesis : Poor pharmacokinetics (PK) or off-target effects.
- Testing :
- Microsomal Stability : Half-life <30 min in liver microsomes indicates rapid metabolism .
- Plasma Protein Binding : >95% binding reduces free drug availability .
- Solution : Introduce metabolically stable substituents (e.g., fluorinated tetrahydrofuran) to enhance PK .
Q. What strategies improve selectivity over related kinases?
- Structural Insights :
- Docking Studies : The 3-chlorophenyl group occupies a hydrophobic pocket in CDK2 but clashes with bulkier residues in off-target kinases (e.g., VEGFR2) .
- Selectivity Profiling : Screen against a panel of 50 kinases. Adjust the tetrahydrofuran moiety to reduce hydrogen bonding with non-target kinases .
Q. How to address metabolic instability in lead optimization?
- Approach :
- Cytochrome P450 Inhibition : Co-incubate with CYP3A4/2D6 isoforms. Replace labile ester groups with amides to reduce oxidation .
- Prodrug Design : Mask carboxylic acid groups as tert-butyl esters to enhance oral bioavailability .
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